6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid
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Overview
Description
6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid is a complex organic compound with a molecular formula of C10H11NO6S It is characterized by the presence of a benzo[1,4]dioxine ring system, which is a bicyclic structure containing two oxygen atoms, and a sulfonylamino group attached to a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzo[1,4]dioxine ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the sulfonylamino group:
Attachment of the hexanoic acid chain: This is typically done through a coupling reaction, where the sulfonylamino group is reacted with a hexanoic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The sulfonylamino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfoxides, while reduction can produce amines or alcohols.
Scientific Research Applications
6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonylamino derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group is known to form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzo[1,4]dioxine ring system can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino-acetic acid
- 3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-benzoic acid
Uniqueness
6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid is unique due to the presence of the hexanoic acid chain, which imparts distinct chemical and biological properties compared to its analogs. This structural difference can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
6-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6S/c16-14(17)4-2-1-3-7-15-22(18,19)11-5-6-12-13(10-11)21-9-8-20-12/h5-6,10,15H,1-4,7-9H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEVGZPSPNACMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386249 |
Source
|
Record name | 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90386249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24802110 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
304694-75-5 |
Source
|
Record name | 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90386249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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